

structural analysis comparison of 3,5,6-Trichlorosalicylic acid with related compounds

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Compound of Interest

Compound Name: 3,5,6-Trichlorosalicylic acid

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A comparative structural analysis of **3,5,6-Trichlorosalicylic acid** and its related compounds reveals significant insights into the effects of chlorination on the physicochemical properties of the salicylic acid scaffold. This guide provides a detailed comparison based on experimental data from various analytical techniques, offering valuable information for researchers in drug development and materials science. The progressive substitution of hydrogen with chlorine atoms on the aromatic ring systematically influences the molecule's electronic structure, crystal packing, and spectroscopic behavior.

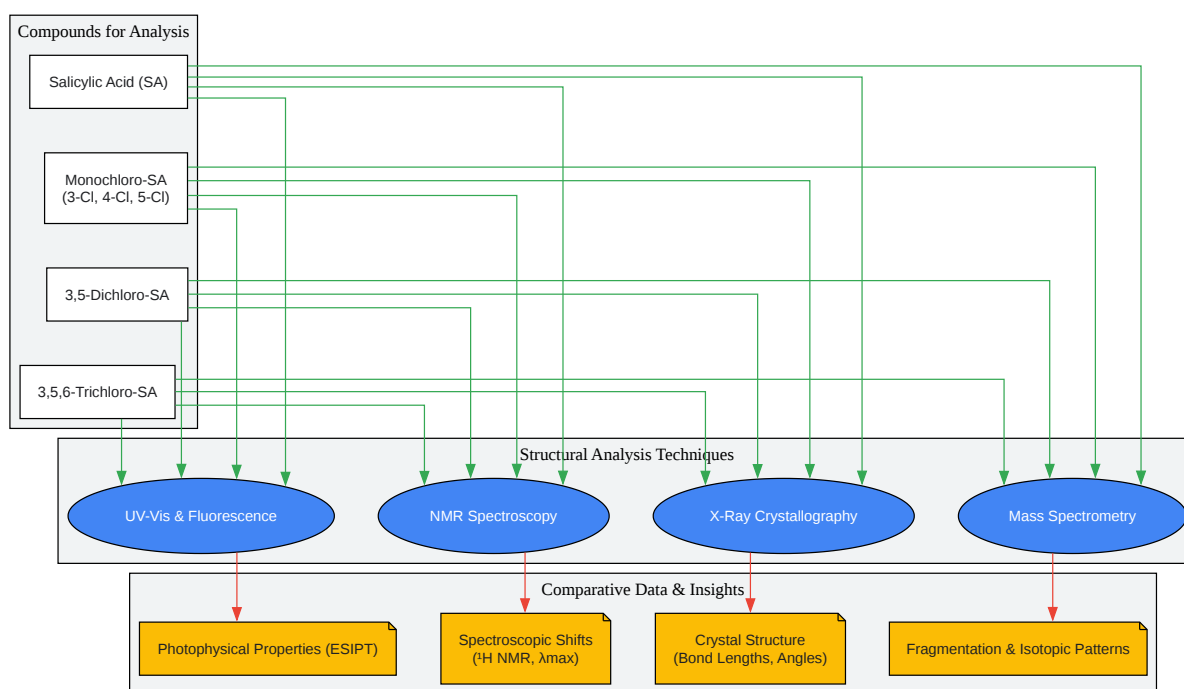
Comparative Structural and Spectroscopic Data

The following table summarizes key structural and spectroscopic data for **3,5,6-Trichlorosalicylic acid** and its less-chlorinated analogs. This data facilitates a direct comparison of their fundamental properties.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Absorption Max (λ_{abs} , nm) [in Methanol]	Emission Max (λ_{em} , nm) [in Methanol]	Key Mass Spec. Fragments (m/z)
Salicylic Acid	C ₇ H ₆ O ₃	138.12	~300[1]	~430[1]	138, 120, 92[2]
3-Chlorosalicylic Acid	C ₇ H ₅ ClO ₃	172.56	N/A	N/A	172, 154[3]
4-Chlorosalicylic Acid	C ₇ H ₅ ClO ₃	172.56	N/A	N/A	172, 154, 126[4]
5-Chlorosalicylic Acid	C ₇ H ₅ ClO ₃	172.56	~312	~440[1]	172, 154, 126[5]
3,5-Dichlorosalicylic Acid	C ₇ H ₄ Cl ₂ O ₃	207.01	~318[1]	~450[1]	N/A
3,5,6-Trichlorosalicylic Acid	C ₇ H ₃ Cl ₃ O ₃	241.46	~325[1]	~465[1]	240, 222[6]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative structural analysis of salicylic acid and its chlorinated derivatives.



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Workflow for comparative structural analysis.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of the results.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

- **Crystal Growth:** Single crystals of the salicylic acid derivatives are typically grown by slow evaporation of a suitable solvent.^[7] Common solvents include ethanol, methanol, or acetone. The compound is dissolved to saturation at a slightly elevated temperature, and the solution is allowed to cool and evaporate slowly in a dust-free environment.
- **Data Collection:** A suitable single crystal is mounted on a goniometer. The diffraction data is collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares on F^2 . This process refines atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.^[8] The analysis provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.^[9] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Data Acquisition:** The ^1H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.^[10] Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a high-quality spectrum.

- **Data Analysis:** The resulting spectrum is analyzed for chemical shifts (δ), coupling constants (J), and integration values. The chemical shifts indicate the electronic environment of the protons, with electron-withdrawing groups like chlorine typically causing a downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS).^{[3][4][5]} An ionization technique, such as Electron Ionization (EI), is used to generate charged molecular ions and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum shows the relative abundance of ions at different m/z values. For chlorinated compounds, the presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments, which helps confirm the number of chlorine atoms in an ion.^[11]

UV-Vis and Fluorescence Spectroscopy

These techniques are used to study the electronic transitions and photophysical properties of molecules, such as the Excited State Intramolecular Proton Transfer (ESIPT) common in salicylic acid derivatives.^{[1][12]}

- **Sample Preparation:** Solutions of the compounds are prepared in a suitable solvent (e.g., methanol) at a known concentration in a quartz cuvette.^[1]
- **Data Acquisition:** The absorption spectrum is recorded using a UV-Vis spectrophotometer, scanning a range of wavelengths (e.g., 200-500 nm) to find the absorption maxima (λ_{abs}). The emission spectrum is recorded using a spectrofluorometer by exciting the sample at or near its λ_{abs} and scanning the emission wavelengths to find the emission maxima (λ_{em}).

- Data Analysis: The spectra are analyzed to determine λ_{abs} and λ_{em} . The difference between these values, known as the Stokes shift, is a key indicator of processes like ESPT. [1] Progressive chlorination has been shown to cause a red-shift in the absorption maxima. [1]

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